molecular formula C13H17NO2S B1400081 tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate CAS No. 1484094-06-5

tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate

Cat. No.: B1400081
CAS No.: 1484094-06-5
M. Wt: 251.35 g/mol
InChI Key: NCVYHLNBCWKXOF-UHFFFAOYSA-N
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Description

Tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate is a heterocyclic compound that belongs to the class of benzothiazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzothiazine ring system, which is fused with a benzene ring and contains a tert-butyl ester group.

Biochemical Analysis

Biochemical Properties

Tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease. Additionally, this compound interacts with other biomolecules such as proteins and receptors, forming hydrogen bonds and π-π interactions that stabilize its binding .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances neurotransmission by preventing the breakdown of acetylcholine, thereby improving cognitive functions . In cancer cells, it has shown potential cytotoxic effects, leading to apoptosis or programmed cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool in cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This binding involves hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase and other target enzymes, resulting in lasting changes in cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits acetylcholinesterase without causing significant toxicity . At higher doses, it can induce adverse effects such as neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate typically involves the ring expansion of 2-aminobenzothiazoles with terminal alkynes. This reaction can be catalyzed by copper-organic frameworks, such as Cu-MOF-74, under solvothermal conditions . The reaction proceeds efficiently with a combination of 5 mol% framework catalyst, 20 mol% cesium carbonate, and 3 equivalents of di-tert-butyl peroxide, leading to high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazine derivatives, and various substituted benzothiazine derivatives.

Scientific Research Applications

Tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate is unique due to its tert-butyl ester group, which can influence its solubility, stability, and biological activity. This structural feature distinguishes it from other benzothiazine derivatives and can enhance its potential as a therapeutic agent.

Properties

IUPAC Name

tert-butyl 2,3-dihydro-1,4-benzothiazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-13(2,3)16-12(15)14-8-9-17-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVYHLNBCWKXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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